3-Amino-N-methylalanine Monohydrochloride
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Overview
Description
Mechanism of Action
Target of Action
3-Amino-N-methylalanine Monohydrochloride is a biochemical used in proteomics research . .
Mode of Action
It is known that its isomer, β-n-methylamino-l-alanine (bmaa), acts as a neurotransmitter by binding to metabotropic glutamate receptors, n-methyl-d-aspartate, and quisqualate/α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors on nerve cells .
Biochemical Pathways
Its isomer, bmaa, has been associated with neurodegenerative diseases . It is hypothesized that BMAA may cause neurotoxicity through iron overload .
Result of Action
Its isomer, bmaa, is known to be involved in excitotoxicity, tar dna-binding protein 43 translocation and accumulation, tauopathy, and other protein misincorporation and misfolding .
Action Environment
It is known that environmental pollution and microbial infections can pose a major risk to human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for 3-Amino-N-methylalanine Monohydrochloride involve large-scale chemical synthesis using automated reactors. These methods are designed to maximize yield and minimize impurities, often employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methylalanine Monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral pH.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; often requires a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
3-Amino-N-methylalanine Monohydrochloride is widely used in various scientific research fields:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylaminopropionic acid
- DL-2,4-diaminobutyric acid dihydrochloride
- α-Methylamino-β-amino-propionic acid dihydrochloride
Uniqueness
3-Amino-N-methylalanine Monohydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-3-amino-2-(methylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJUNUBLHLFOR-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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